3-(4-Bromophenoxy)piperidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 3-(4-Bromophenoxy)piperidine hydrochloride typically involves the reaction of 3-(4-bromophenoxy)piperidine with acetaldehyde under acid catalysis . The reaction mixture is then subjected to crystallization, separation, and purification to obtain the target product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Bromophenoxy)piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Bromophenoxy)piperidine hydrochloride is widely used in scientific research, particularly in the following areas:
Neuroscience Research: It is used as a research tool for investigating neurotransmitter systems in the brain. The compound can interact with various neurotransmitter systems, potentially influencing the activity of neurons and the communication between them.
Proteomics Research: The compound is used in proteomics research to study protein interactions and functions.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents, particularly those targeting neurotransmitter systems.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenoxy)piperidine hydrochloride involves its interaction with neurotransmitter systems in the brain. The compound can bind to specific receptors or enzymes, modulating their activity and influencing neurotransmitter release and uptake. This can lead to changes in neuronal activity and communication, which are important for understanding various neurological and psychiatric disorders.
Comparison with Similar Compounds
3-(4-Bromophenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(3-Bromophenoxy)piperidine hydrochloride: This compound has a similar structure but with the bromine atom positioned differently on the phenoxy ring.
4-(3-Bromophenoxy)piperidine: This compound lacks the hydrochloride group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which allows it to interact with neurotransmitter systems in a distinct manner, making it a valuable tool in neuroscience and pharmaceutical research.
Properties
IUPAC Name |
3-(4-bromophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAHDGROVUHVFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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